Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate
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Overview
Description
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound with a complex structure that includes a difluorophenyl group and a dimethyl-oxopropanoate moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, contributing to their biological and clinical applications .
Mode of Action
It may involve interactions with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
The compound may be involved in the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can lead to the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a bbb permeant .
Result of Action
Similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, which the compound may be involved in, is catalyzed by acids and bases and is accelerated by heat or light . The presence of electron-withdrawing groups facilitates the opening of the ring, and the pH of the reaction medium affects the rate of the rearrangement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.
Reduction: Yields 3-(3,5-difluorophenyl)-2,2-dimethyl-3-hydroxypropanoate.
Substitution: Results in various substituted difluorophenyl derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3,5-dichlorophenyl)-2,2-dimethyl-3-oxopropanoate
- Ethyl 3-(3,5-dibromophenyl)-2,2-dimethyl-3-oxopropanoate
- Ethyl 3-(3,5-dimethylphenyl)-2,2-dimethyl-3-oxopropanoate
Uniqueness
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Properties
IUPAC Name |
ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-4-18-12(17)13(2,3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUGKAZODMBOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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